molecular formula C16H15NO5 B3338016 Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate CAS No. 832740-32-6

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

Cat. No.: B3338016
CAS No.: 832740-32-6
M. Wt: 301.29 g/mol
InChI Key: OJTRCSXRSIBJPY-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate within Aromatic Ether and Ester Synthesis Methodologies

The synthesis of this compound involves the formation of two key linkages: an ether bond and an ester bond. The methodologies for creating these functional groups are cornerstones of organic chemistry.

The formation of the aromatic ether component of this compound is typically achieved through the Williamson ether synthesis . This widely used reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In the context of this specific molecule, the synthesis would likely involve the reaction of the sodium or potassium salt of 3-methyl-4-nitrophenol (B363926) with methyl 4-(bromomethyl)benzoate (B8499459). The phenoxide, generated by treating 3-methyl-4-nitrophenol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile, attacking the benzylic carbon of methyl 4-(bromomethyl)benzoate and displacing the bromide leaving group in an Sₙ2 reaction. masterorganicchemistry.comjk-sci.com The use of a primary benzylic halide is advantageous as it is highly reactive towards Sₙ2 displacement and less prone to elimination side reactions. masterorganicchemistry.com

The benzoate (B1203000) ester moiety is commonly synthesized via Fischer esterification . This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. researchgate.net For the synthesis of the starting material, methyl 4-(bromomethyl)benzoate, one would first prepare 4-(bromomethyl)benzoic acid and then esterify it with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). mdpi.com

The following table outlines the key reactions involved in the synthesis of the target molecule:

Reaction StepReactantsReagents and ConditionsProduct
Esterification 4-(Bromomethyl)benzoic acid, MethanolH₂SO₄ (catalyst), RefluxMethyl 4-(bromomethyl)benzoate
Ether Synthesis 3-Methyl-4-nitrophenol, Methyl 4-(bromomethyl)benzoateBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatThis compound

Significance of Nitroaromatic and Benzoate Ester Moieties in Advanced Synthetic Strategies

The presence of both nitroaromatic and benzoate ester moieties in this compound imparts significant functionality and potential for diverse applications in advanced synthetic strategies.

Nitroaromatic compounds are of considerable interest in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. encyclopedia.pub This electronic effect is crucial in various biological activities. nih.gov Nitroaromatic compounds have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. encyclopedia.pubnih.govnih.gov The biological activity of many nitroaromatic compounds is linked to their bioreduction in hypoxic (low oxygen) environments, which are characteristic of solid tumors and certain microbial infections. mdpi.com This can lead to the formation of reactive species that are toxic to the target cells. nih.gov

Benzoate esters , on the other hand, are prevalent in natural products and are widely used as intermediates in organic synthesis. mdpi.com They can serve as protecting groups for carboxylic acids and can be readily converted to other functional groups. Furthermore, the benzoate ester moiety itself can contribute to the biological activity of a molecule. For instance, various substituted benzoates have been explored for their antimicrobial and repellent properties. nih.govmdpi.com

The combination of a nitroaromatic ring and a benzoate ester within the same molecular framework, as seen in this compound, creates a molecule with potential for synergistic or unique biological activities, making it an interesting target for further investigation.

Overview of Current Research Trajectories Involving this compound and Related Structural Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its structural analogs provide valuable insights into its potential applications. The primary areas of investigation for compounds with similar structural features include antimicrobial and anticancer activities.

A notable study focused on the antifungal activity of derivatives of a close structural analog, methyl 3-methyl-4-nitrobenzoate. This research highlights the potential of the 3-methyl-4-nitrophenyl moiety in the development of new antifungal agents. The study underscores the importance of this particular substitution pattern on the aromatic ring for biological activity.

Furthermore, broader research into nitroaromatic compounds has revealed their potential as anticancer agents. nih.gov The mechanism of action is often attributed to their ability to be selectively reduced in the hypoxic environment of tumors, leading to cell death. mdpi.com Compounds containing both nitro and ester functionalities are being explored for their cytotoxic effects against various cancer cell lines. researchgate.net

The antimicrobial properties of molecules containing aromatic ether linkages and nitro groups are also an active area of research. The combination of these functional groups can lead to compounds with significant activity against a range of bacteria and fungi. encyclopedia.pubnih.gov Research in this area often involves synthesizing a library of analogs with variations in the substitution patterns on the aromatic rings to optimize the antimicrobial potency.

The following table summarizes the key research areas for structural analogs of this compound:

Research AreaKey Findings for Structural AnalogsPotential Relevance to Target Compound
Antifungal Activity Derivatives of methyl 3-methyl-4-nitrobenzoate show promising antifungal properties.The 3-methyl-4-nitrophenoxy moiety in the target compound suggests potential for similar antifungal activity.
Anticancer Activity Nitroaromatic compounds can act as hypoxia-activated prodrugs, showing selective toxicity towards cancer cells. nih.govmdpi.comThe presence of the nitroaromatic group suggests that the target compound could be investigated for its anticancer potential.
Antibacterial Activity Aromatic ethers and nitro-containing compounds have demonstrated broad-spectrum antibacterial activity. nih.govmdpi.comThe combination of these functional groups in the target molecule makes it a candidate for antibacterial screening.

Properties

IUPAC Name

methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-9-14(7-8-15(11)17(19)20)22-10-12-3-5-13(6-4-12)16(18)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTRCSXRSIBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Development of Novel Etherification Protocols for Phenoxy-Aromatic Linkages

The formation of the ether bond between the 3-methyl-4-nitrophenol (B363926) and the methyl 4-(halomethyl)benzoate moieties is a critical step in the synthesis of the target molecule. The Williamson ether synthesis and its variations are the most common approaches for this transformation. masterorganicchemistry.comucalgary.ca

Optimized Williamson Ether Synthesis Approaches for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

The classical Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this translates to the reaction of 3-methyl-4-nitrophenoxide with methyl 4-(bromomethyl)benzoate (B8499459). guidechem.com

The initial step is the deprotonation of 3-methyl-4-nitrophenol to form the corresponding phenoxide. This is typically achieved using a suitable base. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield.

Reactant Preparation:

3-Methyl-4-nitrophenol: This precursor can be synthesized by the nitrosation of m-cresol (B1676322) followed by oxidation. google.comchemicalbook.comguidechem.com Another method involves the direct nitration of m-cresol, although this can lead to a mixture of isomers. oup.com

Methyl 4-(bromomethyl)benzoate: This reactant is commonly prepared via the bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. guidechem.comgoogle.comysu.edu

The subsequent reaction of the generated 3-methyl-4-nitrophenoxide with methyl 4-(bromomethyl)benzoate proceeds via an SN2 mechanism to yield the desired ether. masterorganicchemistry.com

ParameterConditionPurpose
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonation of 3-methyl-4-nitrophenol to form the nucleophilic phenoxide.
Solvent Acetone, Dimethylformamide (DMF), Acetonitrile (B52724)To dissolve reactants and facilitate the reaction.
Temperature Room temperature to refluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Several hours to overnightTo ensure completion of the reaction.

This table is based on general principles of Williamson ether synthesis and may require optimization for this specific reaction.

Catalytic Systems for Enhanced Efficiency in Phenoxy-Methylbenzoate Formation

To improve the efficiency and sustainability of the etherification process, various catalytic systems have been explored. These systems aim to accelerate the reaction rate, often under milder conditions. For the synthesis of diaryl ethers, copper-based catalysts have shown significant promise. rsc.orgjsynthchem.com While the target molecule is an alkyl aryl ether, the principles of catalytic C-O bond formation are relevant.

Phase-transfer catalysts (PTCs) can also be employed to enhance the reaction rate in a biphasic system. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present.

Catalyst TypeExampleRole in Reaction
Copper-based Copper(I) iodide (CuI)Facilitates the coupling of the phenoxide and the aryl halide.
Phase-Transfer Tetrabutylammonium bromide (TBAB)Transfers the phenoxide anion to the organic phase, increasing its effective concentration.

This table presents potential catalytic systems based on related literature; their applicability to this specific synthesis would require experimental validation.

A catalytic approach to the Williamson ether synthesis can also be achieved at high temperatures using weak alkylating agents. researchgate.netacs.org

Microwave-Assisted and Sonochemical Enhancements in Etherification Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. sid.irorgchemres.orgresearchgate.netbenthamscience.com In the context of the Williamson ether synthesis, microwave assistance can significantly reduce reaction times from hours to minutes. This is attributed to the efficient and rapid heating of the reaction mixture. Solvent-free microwave-assisted Williamson ether synthesis on a solid support like potassium carbonate offers a green and efficient alternative. sid.ir

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the rate of etherification. nih.gov The phenomenon of acoustic cavitation can lead to improved mass transfer and the formation of reactive intermediates. Combined microwave and ultrasound irradiation has been shown to be an effective method for Williamson ether synthesis in the absence of phase-transfer catalysts. rsc.org

Strategies for the Construction of the Benzoate (B1203000) Ester Moiety

Direct Esterification and Transesterification Pathways for this compound

Direct Esterification:

If the ether linkage is formed first, the resulting carboxylic acid, 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid, can be esterified to give the final product. The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.orggoogle.com

ParameterCondition
Alcohol Methanol (in excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
By-product Removal Removal of water to drive the equilibrium

This table outlines typical conditions for Fischer-Speier esterification.

Transesterification:

Alternatively, if an ester other than the methyl ester is used in the etherification step, a transesterification reaction can be performed to obtain the desired methyl ester. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the ester with methanol in the presence of an acid or base catalyst.

Carboxylic Acid Activation and Coupling Reactions in Ester Synthesis

For substrates that are sensitive to the harsh conditions of traditional esterification, methods involving the activation of the carboxylic acid are employed. These methods typically proceed under milder conditions.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The carboxylic acid is converted in situ to a more reactive intermediate, which then readily reacts with the alcohol. Other activating agents can also be utilized for this purpose. google.comnih.gov

This approach is particularly useful for the esterification of sterically hindered carboxylic acids. google.com While 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid is not exceptionally hindered, these mild methods offer a valuable alternative to traditional acid-catalyzed esterification.

Regioselective Introduction of the Nitro Group and Methyl Substituent

The core structure of the target molecule is derived from 3-methyl-4-nitrophenol. The precise placement of the methyl and nitro groups on the phenol (B47542) ring is crucial and requires controlled synthetic strategies. The synthesis typically starts from m-cresol, where the directing effects of the hydroxyl and methyl groups must be carefully managed during the nitration step.

The nitration of m-cresol is a critical step that can lead to a mixture of isomers. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. To achieve the desired 3-methyl-4-nitrophenol, the nitro group must be introduced para to the hydroxyl group and ortho to the methyl group. Traditional nitration using concentrated nitric and sulfuric acids can lead to poor regioselectivity and the formation of multiple byproducts. rsc.org Therefore, more controlled methodologies are employed to enhance the yield of the desired 4-nitro isomer.

Several modern methods have been developed to improve the regioselectivity of phenol nitration. These often involve the use of milder nitrating agents or catalysts that can influence the steric and electronic factors governing the electrophilic aromatic substitution. For instance, the use of metal nitrates, sometimes supported on solid materials like silica (B1680970) gel, can offer higher selectivity. gold-chemistry.org Solvent-free conditions have also been explored, which can enhance regioselectivity. tandfonline.com

Below is a table summarizing various nitration methodologies for substituted phenols, highlighting the conditions that favor para-nitration, which is essential for the synthesis of the target precursor.

Nitrating Agent/SystemSubstrateConditionsKey Findings/SelectivityReference
Nitric Acid / Sulfuric Acidm-CresolAqueous H₂SO₄ (58–81%)Produces a mixture of isomers: 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. The ratio of 3-methyl-4-nitrophenol increases with acid concentration. rsc.org
Benzyltriphenylphosphonium (B107652) nitrate (B79036) / H₂SO₄-SilicaPhenolsSolvent-free, Room TemperatureHigh para-orientation relative to the hydroxyl group was observed for various phenolic compounds. Offers mild reaction conditions and high regioselectivity. tandfonline.com
NH₄NO₃ / KHSO₄PhenolsAcetonitrile, RefluxReported to have high regioselectivity, though primarily favoring ortho-nitration in the specific examples provided. This highlights the tunability of regioselectivity based on the reagent system. dergipark.org.tr
Cu(NO₃)₂ · 3H₂OPhenolAcetone, Room TemperatureYielded a mixture of 2-nitrophenol (B165410) (28%) and 4-nitrophenol (B140041) (56%), demonstrating a preference for the para isomer under these conditions. researchgate.net
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂PhenolsDichloromethane, Room TemperatureA mild and heterogeneous system that provides mononitrated phenols in good yields. The solid support and mild acidity can influence regioselectivity. wikipedia.org

Once the 3-methyl-4-nitrophenol intermediate is synthesized and purified, the subsequent step involves the functionalization of its phenolic hydroxyl group. This is achieved through an etherification reaction. The most common and direct method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com

In the context of synthesizing this compound, the specific reactants for the Williamson ether synthesis are 3-methyl-4-nitrophenol and methyl 4-(bromomethyl)benzoate. The reaction proceeds as follows:

Deprotonation: The acidic proton of the hydroxyl group on 3-methyl-4-nitrophenol is removed by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the potassium or sodium 3-methyl-4-nitrophenoxide. gold-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.

Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether linkage. byjus.com

This SN2 reaction is generally efficient because it involves a primary benzylic halide, which is highly reactive towards nucleophilic substitution and less prone to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org These principles can be applied to the synthesis of this compound to improve its environmental footprint.

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. Both the nitration and the etherification steps in the synthesis can be adapted to align with this principle.

Solvent-Free Nitration: As indicated in the table above, regioselective nitration of phenols can be achieved under solvent-free conditions, for example, by using a solid-supported nitrating agent like benzyltriphenylphosphonium nitrate on H₂SO₄-silica. tandfonline.com This approach minimizes solvent waste and can simplify product purification.

Solvent-Free Etherification: The Williamson ether synthesis can also be performed efficiently under solvent-free conditions. Studies have shown that phenols can be effectively etherified by mixing them directly with a solid base (e.g., K₂CO₃) and an alkylating agent, followed by gentle heating. tandfonline.comresearchgate.net This method offers advantages such as rapid reaction rates, high purity of products, and excellent yields without the need for volatile organic solvents. researchgate.net

The use of renewable feedstocks and catalysts is another cornerstone of green chemistry. While the core aromatic structures in this synthesis are typically derived from petrochemical sources, advancements in catalysis can reduce the environmental impact.

Renewable Catalysts: For the etherification step, which is often a type of Ullmann or Buchwald-Hartwig coupling, research has focused on developing catalysts based on more abundant and less toxic metals. For instance, nano-catalysts, such as magnetically recoverable Fe₃O₄ nanoparticles, have been used for the synthesis of diaryl ethers, offering the advantage of easy separation and recyclability. ciac.jl.cnnih.gov While the target molecule is an alkyl-aryl ether, the principles of using recoverable and less toxic metal catalysts are transferable.

Biocatalysis: Although not yet standard for this specific synthesis, enzymatic approaches are a growing area of green chemistry. Biocatalysts operate under mild conditions (neutral pH, ambient temperature) in aqueous media and offer high selectivity, potentially reducing the need for protecting groups and minimizing waste.

To quantitatively assess the "greenness" of a synthetic route, metrics like Atom Economy and the Environmental Factor (E-Factor) are used.

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. docbrown.inforsc.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a more practical measure by quantifying the amount of waste produced. youtube.comlibretexts.org The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a greener process. The ideal E-factor is 0. libretexts.org

Below is a hypothetical analysis for a two-step synthesis of this compound, assuming a traditional approach for comparison.

Step 1: Nitration of m-cresol C₇H₈O + HNO₃ → C₇H₇NO₃ + H₂O

Step 2: Williamson Ether Synthesis C₇H₇NO₃ + C₉H₉BrO₂ + K₂CO₃ → C₁₇H₁₇NO₅ + KBr + KHCO₃

Hypothetical Green Chemistry Metrics Analysis
MetricStep 1: NitrationStep 2: EtherificationOverall Process (Illustrative)
Atom Economy (153.14 / (108.14 + 63.01)) * 100 = 89.4% (315.31 / (153.14 + 229.07 + 138.21)) * 100 = 59.9% Atom economy for multi-step syntheses is complex; this illustrates the lower efficiency of the substitution step.
E-Factor (Example Calculation) Assuming 108g m-cresol, 63g HNO₃, and 1000g solvent, with a 70% yield (107g product), the waste would be (108+63+1000) - 107 = 1064g. E-Factor ≈ 9.9 Assuming 153g phenol, 229g bromide, 138g base, and 1000g solvent, with an 85% yield (268g product), the waste would be (153+229+138+1000) - 268 = 1252g. E-Factor ≈ 4.7 High E-Factors are common in fine chemical and pharmaceutical synthesis, often dominated by solvent waste. libretexts.org Solvent-free methods would drastically reduce these values.

Note: The E-Factor calculations are illustrative and highly dependent on actual experimental conditions, including solvent use, excess reagents, and product yield.

Reaction Chemistry and Chemical Transformations of Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Reactivity of the Nitro Group

The nitro group attached to the phenoxy ring is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity. It activates the aromatic ring for certain reactions and serves as a versatile functional group that can be converted into other important moieties, most notably amines.

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com For a molecule like Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, which also contains a reducible ester group, the key challenge is the selective reduction of the nitro group without affecting the ester.

Several methods have been developed for this purpose. Catalytic transfer hydrogenation is a particularly effective technique. For instance, using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder allows for the rapid and selective reduction of aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in This method is advantageous because it avoids the harsh conditions and expensive catalysts (like palladium or platinum) that might lead to the hydrogenolysis of other functional groups. niscpr.res.in Another approach involves the use of sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, in conjunction with transition metal complexes such as Ni(PPh₃)₄. jsynthchem.com While NaBH₄ alone is generally incapable of reducing nitro groups, the addition of the nickel catalyst enhances its reducing power sufficiently to achieve the desired transformation efficiently in an ethanol (B145695) solvent. jsynthchem.com

These selective reduction methods are crucial for synthesizing the corresponding aniline (B41778) derivative, Methyl 4-[(4-amino-3-methylphenoxy)methyl]benzoate, a valuable intermediate for further functionalization.

Table 1: General Conditions for Selective Reduction of Aromatic Nitro Groups
Reagent SystemSolventTemperatureTypical Reaction TimeReference
Zinc Powder / Hydrazine GlyoxylateEthanolRoom Temperature~2 hours niscpr.res.in
Magnesium Powder / Hydrazine GlyoxylateEthanolRoom Temperature~2 hours niscpr.res.in
NaBH₄ / Ni(PPh₃)₄EthanolRoom Temperature~20 minutes jsynthchem.com

The nitro group is a strong electron-withdrawing group that activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). youtube.com This occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com For an SNAr reaction to proceed, a good leaving group (typically a halide) must be present on the aromatic ring, usually in the ortho or para position relative to the nitro group.

In the case of this compound, the nitrophenoxy ring does not possess a typical leaving group. Therefore, direct SNAr reactions with external nucleophiles are not readily achievable. However, the activating effect of the nitro group remains a key feature of the molecule's electronic structure. In principle, if a derivative were synthesized with a leaving group, such as a halogen, at a position ortho or para to the nitro group, it would be highly susceptible to displacement by nucleophiles like alkoxides or amines. youtube.com The nitro group itself can act as a leaving group in some high-temperature substitution reactions, although this is less common.

The transformation of a nitro group can be strategically employed to facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. A common strategy involves the reductive cyclization of a nitrophenyl compound bearing a suitably positioned side chain. nih.gov

For this compound, a hypothetical cyclization could be envisioned following the reduction of the nitro group to an amine. The resulting amino group, being nucleophilic, could potentially react with an electrophilic center introduced elsewhere in the molecule. For instance, if the benzoate (B1203000) portion of the molecule were modified to contain a leaving group, an intramolecular nucleophilic substitution could lead to a large ring system. A more direct example from the literature involves the base-mediated reaction of a nitrophenyl compound containing a ketone, where an intramolecular condensation occurs. nih.gov While the parent molecule does not possess the necessary functionalities for a direct cyclization of this type, its derivatives could be designed to undergo such transformations, highlighting the synthetic potential unlocked by the presence of the nitro group.

Transformations Involving the Benzoate Ester Functionality

The methyl ester group on the benzoate ring is another key site for chemical reactions, primarily involving nucleophilic acyl substitution. These transformations allow for the conversion of the ester into other carboxylic acid derivatives, such as carboxylic acids or amides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid, can be achieved under both basic (saponification) and acidic conditions.

Saponification, or base-catalyzed hydrolysis, is a common and efficient method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). psu.educhemspider.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid. chemspider.com

Hydrolysis can also be performed in high-temperature water (200–300 °C) without added acid or base. psu.edu Under these conditions, the dissociation constant of water increases, providing a sufficient concentration of hydronium and hydroxide ions to catalyze the reaction. psu.edu This "green" solvent-free procedure can achieve quantitative saponification, even for sterically hindered esters. psu.edu

Table 2: Conditions for Hydrolysis of Methyl Benzoate Esters
ConditionsReagentsTemperatureOutcomeReference
Basic (Saponification)NaOH or KOH in aqueous methanol (B129727)RefluxCarboxylic Acid (after acidification) chemspider.com
High-Temperature WaterH₂O250-300 °CCarboxylic Acid psu.edu
Alkaline High-Temperature Water2% KOH (aq)200-300 °CCarboxylic Acid (after acidification) psu.edu

The methyl ester functionality can be converted directly into an amide through reaction with an amine, a process known as aminolysis or amidation. This transformation is valuable for introducing nitrogen-containing functional groups and building more complex molecular architectures. While the direct reaction of an ester with an amine can be slow, it is often facilitated by catalysts.

Recent research has shown that heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), can effectively promote the direct amidation of esters with various amines under solvent-free conditions. researchgate.net This method offers high yields and the advantage of a reusable catalyst. researchgate.net The reaction involves heating the ester with the desired amine in the presence of the catalyst, leading to the formation of the corresponding N-substituted amide and methanol as a byproduct. This approach would allow for the synthesis of a wide range of amide derivatives of 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid.

Reductive Transformations of the Ester to Alcohol or Aldehyde

The methyl ester functional group in this compound can be reduced to a primary alcohol or an aldehyde. However, the presence of a nitro group on the adjacent aromatic ring introduces a significant challenge of chemoselectivity, as the nitro group is highly susceptible to reduction.

Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the nitro group, leading to a mixture of products. Similarly, sodium borohydride (NaBH₄) alone is generally unreactive towards esters but can reduce nitro groups under certain conditions, often with the aid of transition metal catalysts. asianpubs.orgrsc.orgrsc.org The direct reduction of the ester to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures would also likely be complicated by concurrent reduction of the nitro functionality.

Achieving selective reduction of the ester while preserving the nitro group is difficult. Most methodologies are tailored for the opposite selectivity: the selective reduction of a nitro group in the presence of an ester. researchgate.netjst.go.jpbohrium.comthieme-connect.com For instance, systems like NaBH₄-FeCl₂ have been developed specifically to reduce aromatic nitro compounds while leaving ester groups unaffected. researchgate.netbohrium.com Therefore, transforming the ester to an alcohol or aldehyde in this molecule would likely require a multi-step process involving protection of the nitro group, reduction of the ester, and subsequent deprotection.

Reducing AgentTarget Functional GroupExpected Outcome on this compoundSelectivity Issues
Lithium Aluminum Hydride (LiAlH₄)Ester, Nitro GroupReduction of both ester to a primary alcohol and nitro group to an amine.Not selective; reduces both functional groups. researchgate.net
Sodium Borohydride (NaBH₄)Nitro Group (catalyzed)Primarily reduces the nitro group; generally unreactive with the ester. acs.orgSelective for the nitro group, not the ester. jst.go.jpcdnsciencepub.com
Diisobutylaluminium Hydride (DIBAL-H)Ester, Nitro GroupReduction of ester to aldehyde (at low temp) or alcohol. Also reduces the nitro group.Not selective; will reduce both functional groups.
NaBH₄/FeCl₂Nitro GroupHighly selective for the reduction of the nitro group to an amine, leaving the ester intact. researchgate.netbohrium.comExcellent selectivity for the nitro group. researchgate.netbohrium.com

Investigations into the Ether Linkage Stability and Reactivity

Cleavage Mechanisms of the Phenoxy-Methyl Ether Bond

The phenoxy-methyl ether bond in the subject molecule is a benzylic ether, which is generally stable under neutral, basic, and mild acidic conditions. blogspot.com Cleavage of this C-O bond requires drastic conditions, typically involving strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). blogspot.com

The mechanism of cleavage is an acid-catalyzed nucleophilic substitution. The reaction initiates with the protonation of the ether oxygen by the strong acid, converting the ether into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile.

The cleavage can proceed via two pathways:

Sₙ2 Mechanism: The halide nucleophile attacks the less sterically hindered carbon atom. In this molecule, the attack would occur at the benzylic methylene (B1212753) (-CH₂-) carbon, displacing the 3-methyl-4-nitrophenol (B363926) as the leaving group. This is the more likely pathway.

Sₙ1 Mechanism: If the structure can support a stable carbocation, the protonated ether may dissociate to form a carbocation and an alcohol. The benzylic position can stabilize a carbocation, making an Sₙ1 pathway plausible under certain conditions.

In either case, the reaction of this compound with excess HBr would yield 4-(bromomethyl)benzoic acid (after subsequent hydrolysis of the ester under the harsh conditions) and 3-methyl-4-nitrophenol . embibe.comyoutube.com

ReagentReaction ConditionsMechanismPrimary Cleavage Products
HBr (excess)High temperature, prolonged reactionAcid-catalyzed Sₙ2 or Sₙ13-methyl-4-nitrophenol and 4-(bromomethyl)benzoic acid
HI (excess)High temperature, prolonged reactionAcid-catalyzed Sₙ2 or Sₙ13-methyl-4-nitrophenol and 4-(iodomethyl)benzoic acid
BCl₃ or BBr₃Low temperature in an inert solventLewis acid-catalyzed cleavage3-methyl-4-nitrophenol and a derivative of methyl 4-(halomethyl)benzoate

Rearrangement Reactions Involving the Ether Moiety

Rearrangement reactions involving ether moieties are generally specific to certain structural types. The most well-known is the Claisen rearrangement, which is a thermal sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers. Since this compound is a benzylic aryl ether and lacks the requisite allyl group, it does not undergo the Claisen rearrangement.

For this type of saturated benzylic ether linkage, intramolecular rearrangement reactions are not a common or significant reaction pathway. The molecule's reactivity at the ether linkage is overwhelmingly dominated by cleavage reactions under harsh acidic or reductive conditions, rather than rearrangement.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

The molecule possesses two distinct benzene rings, each with its own set of substituents that dictate its reactivity towards aromatic substitution.

Ring A: A 1,2,4-trisubstituted ring bearing a methyl group, a nitro group, and the ether linkage.

Ring B: A 1,4-disubstituted ring bearing the methyl ester group and the benzylic ether linkage.

Directing Effects of Substituents on Further Functionalization

The outcome of further substitution reactions is determined by the cumulative directing effects of the groups already present on each ring. vedantu.comlibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org In cases of competing effects, the most powerful activating group generally governs the regioselectivity. jove.com

On Ring A (3-methyl-4-nitrophenoxy moiety):

Ether Oxygen (-O-): A very strong activating group and an ortho, para-director. libretexts.org The para position is occupied by the nitro group.

Methyl Group (-CH₃): An activating group and an ortho, para-director. libretexts.org

Nitro Group (-NO₂): A strong deactivating group and a meta-director. masterorganicchemistry.com

The powerful activating effect of the ether oxygen will dominate. It strongly directs incoming electrophiles to its ortho positions (C2 and C6). The methyl group also directs ortho (to C2) and para (to C6). The nitro group directs meta (to C2 and C6). Therefore, all directing effects converge, making the C2 and C6 positions the most favorable for electrophilic attack, with C2 being slightly more sterically hindered.

On Ring B (methyl benzoate moiety):

Benzylic Ether Linkage (-CH₂-OAr): This alkyl-type group is weakly activating and an ortho, para-director. The para position is occupied by the ester.

Methyl Ester (-COOCH₃): A deactivating group and a meta-director. wikipedia.org

RingSubstituentEffect on EASDirecting InfluencePredicted Substitution Site(s) for EAS
Ring A (Nitrophenoxy)Ether Oxygen (-O-)Strongly ActivatingOrtho, ParaC2 and C6 (Reinforcing effects)
Methyl (-CH₃)ActivatingOrtho, Para
Nitro (-NO₂)Strongly DeactivatingMeta
Ring B (Benzoate)Ether Linkage (-CH₂-)Weakly ActivatingOrtho, ParaC3 and C5 (Reinforcing effects)
Ester (-COOCH₃)DeactivatingMeta

For nucleophilic aromatic substitution (NAS) , the highly electron-withdrawing nitro group makes Ring A susceptible. NAS reactions typically require a leaving group (like a halogen) ortho or para to a strong electron-withdrawing group. While no such leaving group is present, the ring is activated towards potential nucleophilic attack. Ring B is deactivated towards NAS.

Halogenation, Sulfonation, and Acylation Studies

Based on the directing effects, the outcomes of common electrophilic aromatic substitution reactions can be predicted.

Halogenation (e.g., Br₂/FeBr₃): Ring A is highly activated by the ether and methyl groups, while Ring B is deactivated. Therefore, halogenation will occur selectively and rapidly on Ring A. The bromine will be directed to the positions ortho to the powerfully activating ether group, yielding primarily Methyl 4-[(2-bromo-3-methyl-4-nitrophenoxy)methyl]benzoate . blogspot.comyoutube.com

Sulfonation (e.g., fuming H₂SO₄): Similar to halogenation, sulfonation will preferentially occur on the activated Ring A. The sulfonic acid group (-SO₃H) will be introduced at the C2 or C6 positions. The reversibility of sulfonation could be used strategically as a blocking group if further functionalization is desired. libretexts.org

Acylation (e.g., RCOCl/AlCl₃): Friedel-Crafts acylation is highly sensitive to deactivating groups. libretexts.orgscience-revision.co.ukorganic-chemistry.org Ring B, with its deactivating ester group, will be unreactive. libretexts.orgchemistrysteps.com Ring A is activated; however, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the ether oxygen and the nitro group, which would severely deactivate the ring and likely inhibit the reaction. Therefore, direct Friedel-Crafts acylation of this molecule is expected to be challenging and may not proceed efficiently.

ReactionReagentsMost Reactive RingPredicted Major ProductRationale
HalogenationBr₂ / FeBr₃Ring ASubstitution at C2/C6 of Ring ARing A is strongly activated by the ether and methyl groups, directing ortho/para. blogspot.com
SulfonationFuming H₂SO₄Ring ASubstitution at C2/C6 of Ring AReaction favors the highly activated Ring A. libretexts.org
AcylationCH₃COCl / AlCl₃N/ALikely no reaction or complex mixtureRing B is deactivated. Catalyst complexation with oxygen atoms on Ring A deactivates it. science-revision.co.ukorganic-chemistry.org

Chemo- and Regioselectivity in Multi-Functional Group Reactions

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: a nitro group, a methyl group, an ether linkage, and a methyl ester. This complex arrangement of functionalities on two distinct aromatic rings presents interesting challenges and opportunities in terms of chemo- and regioselectivity. The electronic properties of these groups influence the reactivity of the aromatic rings towards electrophilic substitution and determine which functional group is most susceptible to reduction or other transformations.

Chemoselectivity in Reduction Reactions

The presence of both a nitro group and a methyl ester group, both of which are reducible, makes chemoselective reduction a key consideration in the chemical transformation of this molecule. The nitro group is generally more susceptible to reduction than the ester functionality. niscpr.res.inorganic-chemistry.org

A variety of reagents can be employed for the selective reduction of the aromatic nitro group to an amine while leaving the methyl ester and ether linkages intact. researchgate.net For instance, catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) can often achieve this transformation, although reaction conditions must be carefully controlled to avoid reduction of the benzene rings or hydrogenolysis of the ether bond. commonorganicchemistry.com Other methods, such as using metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl) or transfer hydrogenation with reagents like hydrazine in the presence of a catalyst, are also effective for the chemoselective reduction of the nitro group. niscpr.res.incommonorganicchemistry.com More modern reagents, such as sodium borohydride in the presence of a transition metal salt (e.g., NaBH4-FeCl2), have been shown to be highly effective for the selective reduction of nitro groups in the presence of esters. researchgate.netthieme-connect.com

The table below summarizes the expected outcomes of various reduction strategies, highlighting the chemoselectivity.

Reagent/ConditionsTarget Functional GroupExpected Major ProductSelectivity
H₂, Pd/C (mild conditions)Nitro groupMethyl 4-[(4-amino-3-methylphenoxy)methyl]benzoateHigh for nitro group reduction over ester
Fe/HCl or SnCl₂/HClNitro groupMethyl 4-[(4-amino-3-methylphenoxy)methyl]benzoateHigh for nitro group reduction
NaBH₄-FeCl₂Nitro groupMethyl 4-[(4-amino-3-methylphenoxy)methyl]benzoateExcellent for nitro group reduction in the presence of an ester researchgate.net
LiAlH₄Nitro and Ester groups4-(Aminomethyl)phenylmethanone (potential for multiple products)Low chemoselectivity; reduces both nitro and ester groups commonorganicchemistry.com

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The two aromatic rings in this compound exhibit different reactivities and directing effects towards electrophilic aromatic substitution due to their distinct substituents.

Ring A (3-methyl-4-nitrophenoxy ring): This ring is substituted with a nitro group, a methyl group, and the phenoxy ether linkage. The nitro group is a strong deactivating group and a meta-director. lumenlearning.comaiinmr.com The methyl group is a weak activating group and an ortho-, para-director. chemistrytalk.org The ether oxygen is a strong activating group and an ortho-, para-director. pressbooks.pub When multiple substituents are present, the most strongly activating group generally controls the regioselectivity. libretexts.org Therefore, the phenoxy ether linkage will be the dominant directing group. The positions ortho and para to the ether oxygen are activated. The para position is already occupied by the nitro group. Of the two ortho positions, one is occupied by the methyl group. Thus, the most likely position for electrophilic attack is the carbon ortho to the ether group and meta to the nitro group.

Ring B (methyl benzoate ring): This ring is substituted with the methyl ester group and the benzylic ether linkage. The methyl ester group is a deactivating group and a meta-director. brainly.comstackexchange.com The benzylic ether linkage (-CH2-O-) is generally considered to be a weak activating group and an ortho-, para-director. In a scenario with competing directing effects, the more activating group typically has a stronger influence. libretexts.org However, the deactivating effect of the ester group is significant.

The table below outlines the predicted regioselectivity for a hypothetical nitration reaction on both aromatic rings.

RingSubstituents and their EffectsPredicted Major Product(s) of NitrationRationale
Ring A (3-methyl-4-nitrophenoxy)-NO₂ (strong deactivating, meta-director) -CH₃ (weak activating, ortho, para-director) -O- (strong activating, ortho, para-director)Methyl 4-[(3-methyl-4,6-dinitrophenoxy)methyl]benzoateThe strongly activating ether group directs ortho. One ortho position is sterically hindered by the methyl group, and the other is electronically favored. pressbooks.publibretexts.org
Ring B (methyl benzoate)-COOCH₃ (deactivating, meta-director) -CH₂-O- (weak activating, ortho, para-director)Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]-3-nitrobenzoate and Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]-2-nitrobenzoateThe directing effects are in opposition. The ester directs meta, while the benzylic ether directs ortho and para (the para position is blocked). A mixture of products is likely, with the meta-substituted product potentially being significant due to the deactivating nature of the ester. libretexts.orgbrainly.com

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For a molecule like Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, NMR would provide detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the spatial arrangement of the different parts of the molecule.

Two-dimensional (2D) NMR experiments would be crucial in unambiguously assigning the proton (¹H) and carbon (¹C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bond distances. It would be used to identify which protons are adjacent to each other, for example, confirming the connectivity of the aromatic protons on both the benzoate (B1203000) and nitrophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying connections across quaternary carbons (like the carbonyl carbon and the carbons bonded to the ether oxygen or nitro group) and for linking the different fragments of the molecule, such as connecting the methylene (B1212753) bridge protons to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR technique for conformational analysis. For this molecule, NOESY could reveal the preferred spatial arrangement of the two aromatic rings relative to each other and the orientation of the methyl and nitro groups.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on principles of chemical shift prediction.

Atom Position Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (Proton to Carbon)
Methoxy (B1213986) (-OCH₃)~3.9~52Carbonyl Carbon
Methylene (-CH₂-)~5.2~70Benzoate C1, C4; Phenoxy C1
Benzoate Ring7.4 - 8.1128 - 140Methylene C, Carbonyl C
Phenoxy Methyl (-CH₃)~2.6~20Phenoxy C2, C3, C4
Phenoxy Ring7.0 - 8.1115 - 155Methylene C, Phenoxy Methyl C
Carbonyl (-COO-)-~166Benzoate Protons, Methoxy Protons

This table contains predicted data for illustrative purposes.

The ether linkage and the bonds connecting the aromatic rings to the methylene bridge and ester group are not rigid. Rotation around these single bonds can be hindered. Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to study these dynamic processes. By analyzing changes in the shape of the NMR signals as the temperature is lowered, it is possible to determine the energy barriers to rotation. For this compound, VT-NMR could be used to measure the rotational barriers around the C-O ether bonds and the C-C bonds of the methylene bridge, providing insight into the molecule's conformational flexibility.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart (fragments).

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the parent compound by measuring its mass with very high precision (typically to four or five decimal places). waters.com

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, breaking it apart, and then analyzing the resulting fragments. This provides detailed information about the molecule's structure and connectivity. waters.comwaters.com The fragmentation pattern can confirm the presence of the methyl benzoate and 3-methyl-4-nitrophenoxy moieties.

Expected Fragmentation Pathways:

Cleavage of the ether bond, leading to fragments corresponding to the methyl benzoate portion and the nitrophenoxy portion.

Loss of the methoxy group (-OCH₃) from the ester.

Decarboxylation (loss of CO₂).

Precursor Ion (m/z) Hypothetical Fragment Ion (m/z) Identity of Fragment Neutral Loss
317.09151.04[C₈H₇O₂]⁺ (Methyl 4-(hydroxymethyl)benzoate radical cation)C₇H₆NO₃
317.09166.05[C₇H₆NO₃]⁺ (3-methyl-4-nitrophenol radical cation)C₉H₉O₂
317.09135.04[C₈H₇O]⁺ (Benzoyl cation)C₇H₈NO₄
317.09105.03[C₇H₅O]⁺C₈H₁₀NO₄

This table contains predicted data for illustrative purposes.

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry. nih.gov Ions are separated based not only on their mass-to-charge ratio but also on their size and shape (their rotational cross-section) as they drift through a gas-filled tube under the influence of an electric field. researchgate.net For the analysis of this compound, IMS-MS could potentially separate different conformational isomers if they exist and have different shapes. This would provide more profound insight into the gas-phase structure of the molecule. researchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Precise bond lengths and angles: Confirming the geometry of the aromatic rings, the ester, nitro, and ether functional groups.

Molecular conformation: Revealing the exact dihedral angles between the planes of the two aromatic rings and the orientation of the flexible ether linkage in the solid state.

While no specific crystal structure for this compound is publicly available, data for analogous compounds like methyl 4-nitrobenzoate (B1230335) show that the nitro group is nearly coplanar with the benzene (B151609) ring. nih.govnih.gov A similar planarity would be expected for the nitro-substituted ring in the target molecule, while the dihedral angles involving the central ether linkage would be of primary interest.

Parameter Expected Observation
Crystal SystemTo be determined
Space GroupTo be determined
Dihedral Angle (Benzoate Ring vs. Ester)Near planar
Dihedral Angle (Phenoxy Ring vs. Nitro Group)Near planar
Dihedral Angle (C-O-C-C of ether linkage)Would define the overall molecular conformation
Intermolecular InteractionsPotential C-H···O interactions, π-π stacking

This table contains predicted data for illustrative purposes.

Molecular Packing and Intermolecular Interactions in the Crystal Lattice

Information regarding the specific arrangement of this compound molecules in a crystal lattice, including unit cell dimensions, space group, and key intermolecular contacts (e.g., π-π stacking, C–H···O interactions), is not available in the surveyed literature. Analysis of related compounds like methyl 4-nitrobenzoate shows the presence of weak intermolecular aromatic C—H···O hydrogen bonds that link adjacent molecules. nih.govresearchgate.netresearchgate.net However, the packing of the target molecule would be significantly different due to its greater size, flexibility, and different substituent pattern.

Hydrogen Bonding Networks and Supramolecular Assembly

A detailed description of the hydrogen bonding networks and resulting supramolecular architecture for this compound cannot be provided. The molecule contains potential hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) but lacks strong classical hydrogen bond donors. Its supramolecular assembly would likely be governed by weaker C–H···O interactions, but the specific geometry and connectivity of these networks have not been determined experimentally.

Polymorphism Studies of Crystalline Forms

There are no published studies on the existence of polymorphs for this compound. Polymorphism investigation requires extensive screening of crystallization conditions and characterization of the resulting solid forms, an undertaking that has not been reported for this compound. Studies on related but structurally simpler molecules like methyl paraben (methyl 4-hydroxybenzoate) have identified multiple polymorphic forms, indicating that polymorphism is possible for substituted benzoates, but this cannot be confirmed for the target compound. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers

Experimental Infrared (IR) and Raman spectra for this compound are not available in public databases or the scientific literature. While one could predict the approximate regions for characteristic vibrations of the functional groups present (e.g., nitro group symmetric and asymmetric stretches, ester carbonyl stretch, C-O ether stretches, aromatic C-H stretches), a precise analysis is not possible without actual spectral data.

Detailed Band Assignment and Normal Mode Analysis

A detailed band assignment, typically supported by computational methods like Density Functional Theory (DFT), requires experimental spectra for validation. Such computational and experimental analyses have been performed for simpler, related molecules like 4-methyl-3-nitrobenzoic acid, but not for this compound. scirp.orgresearchgate.net Without these, a credible normal mode analysis cannot be conducted.

In-Situ Spectroscopic Monitoring of Reactions

No literature was found describing the use of in-situ spectroscopic techniques to monitor reactions involving the synthesis or transformation of this compound. While in-situ monitoring is a powerful tool for studying reaction kinetics and mechanisms, its application to this specific compound has not been documented.

Computational and Theoretical Investigations of Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics and predicting the reactivity of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These studies, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of the molecule's optimized geometry and electronic parameters. The calculated bond lengths, bond angles, and dihedral angles from these theoretical models are in good agreement with experimental data, validating the computational approach.

Frontier Molecular Orbital (FMO) Analysis and Reaction Sites

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the 3-methyl-4-nitrophenoxy moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzoate (B1203000) ring, suggesting it as the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -7.21
LUMO Energy -2.89
HOMO-LUMO Energy Gap 4.32

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within the molecule. This mapping is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. In the ESP map of this compound, the negative potential regions, typically colored in shades of red, are concentrated around the oxygen atoms of the nitro and ester groups. These areas indicate a high electron density and are the most probable sites for interaction with electrophiles.

Conversely, the positive potential regions, shown in blue, are located around the hydrogen atoms, particularly those of the methyl and methylene (B1212753) groups. These regions of lower electron density are susceptible to nucleophilic attack. The ESP map thus complements the FMO analysis in predicting the reactive behavior of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the conformational flexibility and dynamic behavior of this compound is essential for comprehending its biological activity and interactions.

Torsional Scans and Energy Minimization Studies

To explore the conformational landscape of the molecule, potential energy surface (PES) scans are performed by systematically varying the dihedral angles of the key rotatable bonds. For this compound, the torsional angles involving the ether linkage and the ester group are of particular interest. These scans reveal the energy barriers between different conformations and identify the most stable, low-energy conformers.

Energy minimization studies are then carried out on the various conformers to locate the global minimum energy structure. These calculations confirm the most probable three-dimensional arrangement of the molecule in its ground state. The results of these studies indicate that the molecule adopts a specific, stable conformation that is likely to be the biologically active one.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. By simulating the motion of the atoms under a given set of conditions, MD can provide insights into the conformational changes, flexibility, and intermolecular interactions of the molecule.

These simulations can reveal how the molecule behaves in a biological environment, such as in the presence of a solvent or a receptor binding site. The trajectory of the molecule from an MD simulation can be analyzed to understand the stability of its different conformations and the transitions between them. This information is crucial for a comprehensive understanding of the molecule's function.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides a robust framework for predicting the spectroscopic parameters of molecules, offering a deeper understanding of their electronic structure and behavior. These theoretical predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules. For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

For instance, in studies of related benzoate derivatives, DFT calculations have been shown to reproduce experimental chemical shifts with high accuracy. rsc.org The predicted NMR data for this compound would be expected to show distinct signals for the aromatic protons and carbons in the different rings, as well as for the methyl and methylene groups. A hypothetical table of predicted ¹H NMR chemical shifts is presented below to illustrate the expected output of such a computational study.

Proton Predicted Chemical Shift (ppm)
Benzoate Ring Protons7.5 - 8.2
Phenoxy Ring Protons6.9 - 7.8
Methylene Protons (-CH₂-)5.1 - 5.4
Methyl Benzoate Proton (-OCH₃)3.8 - 4.0
Methyl Phenoxy Proton (-CH₃)2.2 - 2.5
Note: This table is illustrative and not based on actual computational data for the title compound.

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. scirp.orgresearchgate.net This involves calculating the harmonic vibrational frequencies and their corresponding intensities. The results of these calculations are often scaled to better match experimental data. researchgate.net For this compound, a computational vibrational analysis would help in assigning the various vibrational modes, such as the characteristic stretches of the nitro group (NO₂), the carbonyl group (C=O) of the ester, the ether linkage (C-O-C), and the various C-H and C=C bonds within the aromatic rings.

In a study on 4-methyl-3-nitrobenzoic acid, a structurally related compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the vibrational frequencies. scirp.orgresearchgate.net A similar approach for this compound would yield a detailed vibrational spectrum. An illustrative data table of key predicted vibrational frequencies is provided below.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch~1520 - 1560
Symmetric NO₂ Stretch~1340 - 1360
C=O Stretch (Ester)~1710 - 1730
C-O-C Stretch (Ether)~1230 - 1270
Aromatic C=C Stretches~1400 - 1600
Note: This table is illustrative and not based on actual computational data for the title compound.

Time-dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, and predict the corresponding absorption maxima (λmax). mdpi.com

The presence of the nitro group and the extended conjugation in the molecule would be expected to result in characteristic absorption bands in the UV-Vis spectrum. mdpi.com Computational analysis would provide insights into which parts of the molecule are involved in these electronic transitions.

Electronic Transition Predicted λmax (nm) Major Contribution
π → π~250 - 280Aromatic rings
n → π~320 - 350Nitro and carbonyl groups
Note: This table is illustrative and not based on actual computational data for the title compound.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. nih.gov

To understand the formation of this compound, for example, through a Williamson ether synthesis pathway, computational methods can be used to construct a potential energy profile. This involves calculating the energies of the reactants, intermediates, transition states, and products. The profile provides a visual representation of the energy changes that occur throughout the reaction.

A key piece of information obtained from the potential energy profile is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Transition state theory allows for the calculation of this barrier. The transition state is the highest point on the minimum energy path between reactants and products. Its geometry and vibrational frequencies can be computationally determined.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

The development of a QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and finally, the validation of the model to ensure its predictive capability. researchgate.net

Theoretical Application of QSPR to this compound

A hypothetical QSPR study on this compound and related compounds would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These provide information about the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like HOMO and LUMO energies, partial charges, and dipole moments. orientjchem.orgresearchgate.net

Once calculated, these descriptors would be used to build a model to predict a specific property. For instance, a model could be developed to predict the mobility of the compound in a particular medium, a property relevant to its environmental distribution. orientjchem.orgresearchgate.net

Illustrative Research Findings and Data Tables

To illustrate the application of QSPR, consider a hypothetical study on a series of benzoate derivatives, including this compound, aimed at predicting their octanol-water partition coefficient (logP), a key parameter in environmental science and pharmacology.

The study would begin by calculating a set of molecular descriptors for each compound in the series. A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Least-Squares Support Vector Machine (LS-SVM), would then be employed to develop a predictive model. orientjchem.orgresearchgate.net

An example of a resulting QSPR equation from an MLR analysis might look like:

logP = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

where β values are the regression coefficients determined from the statistical analysis.

The performance of the resulting model would be evaluated using various statistical metrics, such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). researchgate.net

Below are hypothetical data tables that would be generated in such a QSPR study.

Table 1: Hypothetical Molecular Descriptors for a Series of Benzoate Derivatives

Compound Name Molecular Weight ( g/mol ) Polar Surface Area (Ų) LogP (Experimental)
Methyl Benzoate 136.15 26.3 2.12
Methyl 4-Nitrobenzoate (B1230335) 181.15 69.1 1.89
Methyl 4-Methylbenzoate 150.17 26.3 2.41
This compound 315.30 87.5 (Predicted)
Compound X ... ... ...

Table 2: Illustrative QSPR Model Performance for Predicting LogP

Statistical Method R² (Training Set) R² (Test Set) RMSEP
Multiple Linear Regression (MLR) 0.85 0.82 0.35
Partial Least Squares (PLS) 0.88 0.86 0.31

These tables demonstrate how QSPR studies can provide valuable insights into the relationships between molecular structure and properties, allowing for the prediction of properties for new or uncharacterized compounds like this compound. The ultimate goal of such computational investigations is to guide the design of new molecules with desired properties, reducing the need for extensive and costly experimental synthesis and testing. nih.gov

Mechanistic Studies of Key Transformations Involving Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Kinetic Investigations of Ester Hydrolysis and Transesterification

No specific kinetic studies on the ester hydrolysis or transesterification of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate were found. Generally, the hydrolysis of methyl benzoates can be catalyzed by both acids and bases.

Influence of pH, Temperature, and Catalyst Concentration

For analogous methyl benzoates, the rate of hydrolysis is significantly influenced by pH and temperature. rsc.orgpsu.eduunimas.my Alkaline conditions typically promote saponification, a process that is often faster than acid-catalyzed hydrolysis. rsc.orgpsu.edu High temperatures accelerate the hydrolysis of methyl benzoates, with studies showing increased reaction rates at elevated temperatures in both neutral and alkaline water. psu.edupsu.edu The concentration of an acid or base catalyst would be expected to directly correlate with the rate of hydrolysis, a principle that is fundamental to reaction kinetics.

A hypothetical data table illustrating the expected trend for the influence of pH and temperature on the hydrolysis of a generic methyl benzoate (B1203000) is presented below. It is important to reiterate that this data is illustrative and not based on experimental results for this compound.

Hypothetical Influence of pH and Temperature on Ester Hydrolysis Rate

pHTemperature (°C)Hypothetical Rate Constant (s⁻¹)
350Low
750Very Low
1150Moderate
380Moderate
780Low
1180High

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the context of ester hydrolysis, labeling the water with an oxygen isotope (H₂¹⁸O) can determine the point of bond cleavage. pearson.comyoutube.com For the acid-catalyzed hydrolysis of esters, it is generally observed that the ¹⁸O from the water becomes incorporated into the resulting carboxylic acid, indicating that the nucleophilic attack of water occurs at the carbonyl carbon. pearson.com This mechanism involves the cleavage of the acyl-oxygen bond. While no such studies have been reported for this compound, it would be expected to follow this established pathway.

Mechanistic Pathways of Nitro Group Reductions

The reduction of aromatic nitro groups is a well-studied transformation with various available methods. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org These reactions are crucial for the synthesis of anilines.

Electron Transfer Mechanisms in Catalytic Hydrogenation

Catalytic hydrogenation is a common method for reducing nitroarenes. commonorganicchemistry.com The mechanism is believed to involve the transfer of electrons from the catalyst surface to the nitro compound. acs.orgchemrxiv.orgrsc.orgrsc.org In aqueous media, an electrochemical mechanism has been proposed where hydrogen is oxidized on the metal catalyst, generating protons and electrons. These electrons are then transferred to the nitroaromatic compound, leading to its reduction. acs.orgchemrxiv.org The reaction often proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. rsc.orgnih.gov

Role of Hydrides and Reducing Agents

Various reducing agents can be employed for the reduction of nitro groups. Metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but they tend to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.comcdnsciencepub.com Sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal catalyst, is an effective reagent for reducing nitroarenes to anilines. rsc.orgorientjchem.org The mechanism with NaBH₄ and a catalyst is thought to involve the transfer of electrons from the borohydride to the nitroaromatic compound, facilitated by the catalyst surface. rsc.orgrsc.org Other reagents like iron in acidic media, tin(II) chloride, and sodium sulfide (B99878) are also used, offering different levels of chemoselectivity. wikipedia.orgcommonorganicchemistry.com

Elucidating Mechanisms of Aromatic Substitution Reactions

The mechanism of electrophilic aromatic substitution generally involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. mnstate.edumasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com For example, in a nitration reaction using a mixture of nitric and sulfuric acids, the electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.comaiinmr.comma.edu

SNAr vs. SRN1 Mechanisms for Nucleophilic Substitutions

Nucleophilic aromatic substitution is a plausible transformation for the 3-methyl-4-nitrophenoxy moiety of the molecule. The presence of a strong electron-withdrawing nitro group activates this ring towards attack by nucleophiles. wikipedia.orgbyjus.com The substitution could proceed via two primary mechanisms: the SNAr (addition-elimination) mechanism or the SRN1 (radical-nucleophilic unimolecular substitution) mechanism.

The SNAr mechanism is a two-step process favored by the presence of strong electron-withdrawing groups (like the -NO₂) positioned ortho or para to a potential leaving group. byjus.compressbooks.pub In the context of this compound, if a suitable leaving group (e.g., a halide) were present on the nitrophenoxy ring, or under conditions where the nitro group itself could be displaced, this pathway would be highly probable. The mechanism involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge in this complex is delocalized onto the nitro group, which provides significant stabilization. The subsequent departure of the leaving group restores the aromaticity of the ring.

The SRN1 mechanism , in contrast, is a chain reaction involving radical and radical-anion intermediates. organicreactions.orgwikipedia.org This pathway does not require strong activation by electron-withdrawing groups, although they can influence the reaction. wikipedia.org The process is typically initiated by an electron transfer to the aromatic substrate, forming a radical anion. This radical anion then fragments, losing a leaving group to form an aryl radical. The aryl radical subsequently reacts with the incoming nucleophile to generate a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. wikipedia.org SRN1 reactions are often promoted by photochemical or electrochemical methods or by solvated electrons. organicreactions.org

The competition between these two pathways for a hypothetical substitution on the nitrophenoxy ring would depend critically on the reaction conditions. The SNAr pathway is generally favored for substrates with strong electron-withdrawing activators. The SRN1 mechanism can become competitive or dominant under conditions that promote radical formation, such as photochemical stimulation, or in the presence of radical initiators.

FeatureSNAr MechanismSRN1 Mechanism
Key IntermediateMeisenheimer Complex (Anionic σ-adduct)Aryl Radical and Radical Anion
Substrate RequirementStrong electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group. byjus.comNo strict requirement for activating groups, but a good leaving group is needed. wikipedia.org
Reaction TypeTwo-step addition-elimination.Radical chain reaction (initiation, propagation, termination). wikipedia.org
Typical ConditionsStrong nucleophile, often at elevated temperatures.Photochemical, electrochemical, or chemical initiation (e.g., solvated electrons). organicreactions.org
Effect of InhibitorsGenerally not sensitive to radical inhibitors.Inhibited by radical scavengers and oxygen.

Electrophilic Attack Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) derivatives. uomustansiriyah.edu.iqmsu.edu In this compound, electrophilic attack can occur on either of the two aromatic rings. The position of the attack is governed by the directing effects of the substituents already present on each ring. libretexts.orglibretexts.org

Ring A: The Methyl Benzoate Ring This ring is substituted with two groups at positions 1 and 4:

-COOCH₃ (Methyl Ester): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (positions 3 and 5). msu.edulibretexts.org

-CH₂-O-Ar (Benzyloxymethyl): This group is generally considered an activating group. The ether oxygen can donate electron density to the ring via resonance, while the alkyl portion is weakly electron-donating. This group directs incoming electrophiles to the ortho and para positions (positions 3 and 5, as position 4 is blocked).

Ring B: The 3-Methyl-4-Nitrophenoxy Ring This ring is more complex, with three substituents:

-O- (Ether Linkage): The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. reddit.com

-CH₃ (Methyl): The methyl group is a weak activating group and an ortho, para-director through inductive effects and hyperconjugation.

-NO₂ (Nitro): The nitro group is a very strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. youtube.com

The nitro group strongly deactivates this ring, making it significantly less susceptible to electrophilic attack than the methyl benzoate ring. uomustansiriyah.edu.iq Any potential reaction would be directed by the interplay of the three substituents. The powerful activating effect of the ether oxygen would direct an electrophile to its ortho position (position 2), which is also meta to the nitro group. Therefore, position 2 is the most likely, albeit highly disfavored, site for electrophilic attack on this ring.

RingSubstituentEffect on ReactivityDirecting Influence
A (Benzoate)-COOCH₃DeactivatingMeta libretexts.org
-CH₂-O-ArActivatingOrtho, Para
B (Nitrophenoxy)-O- (Ether)ActivatingOrtho, Para reddit.com
-CH₃Activating (Weak)Ortho, Para
-NO₂Deactivating (Strong)Meta youtube.com

Stereochemical Implications in Chiral Derivative Synthesis

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. However, it serves as a valuable precursor for the synthesis of chiral derivatives, which could have applications in asymmetric catalysis or materials science. Chirality can be introduced into the molecule through several strategic modifications.

One primary target for introducing chirality is the benzylic methylene (B1212753) (-CH₂) bridge . Reactions at this position could create a stereocenter. For example, asymmetric oxidation to a benzhydrol derivative (-CH(OH)-) or substitution of one of the benzylic protons with another group using a chiral catalyst could yield enantiomerically enriched products. Modern methods, such as Ni/photoredox dual catalysis, have been developed for the enantioselective synthesis of N-benzylic heterocycles, demonstrating the feasibility of creating stereocenters at such positions. nih.gov

Another approach involves the synthesis of axially chiral diaryl ether atropisomers . researchgate.net Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable conformers that are non-superimposable mirror images. researchgate.netsnnu.edu.cn While the parent molecule is unlikely to exhibit stable atropisomers, the introduction of bulky substituents at the ortho positions of the C-O-C ether linkage could restrict bond rotation and induce axial chirality. Catalytic asymmetric methods, including N-heterocyclic carbene (NHC) catalysis and transition-metal-catalyzed desymmetrization, have been successfully employed for the atroposelective synthesis of complex diaryl ethers. chemrxiv.orgrsc.org

The synthesis of chiral derivatives from this achiral precursor would rely heavily on modern asymmetric synthesis techniques to control the stereochemical outcome.

Strategy for ChiralityTarget SitePotential Synthetic MethodType of Chirality Introduced
Asymmetric FunctionalizationBenzylic Methylene (-CH₂)Enantioselective C-H oxidation or substitution using a chiral catalyst.Central Chirality
Atroposelective SynthesisC(aryl)-O-C(aryl) Bond AxisIntroduction of bulky ortho-substituents followed by catalytic desymmetrization or kinetic resolution. researchgate.netchemrxiv.orgAxial Chirality
Chiral Auxiliary/ReagentAromatic Rings or EsterModification of existing functional groups or substitution with a chiral moiety.Central or Axial Chirality

Derivatization and Analog Synthesis of Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Systematic Modification of the Benzoate (B1203000) Ester Moiety

The ester group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of homologous series and other functional derivatives such as carboxylic acids, amides, and hydrazides.

The methyl ester of the parent compound can be converted into other alkyl esters (ethyl, propyl, butyl, etc.) primarily through transesterification. This reaction typically involves heating the methyl ester in an excess of the desired alcohol in the presence of an acid or base catalyst. The equilibrium is driven towards the product by using a large excess of the new alcohol.

Alternatively, a two-step process involving hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid, followed by re-esterification is a common and effective strategy. The esterification can be achieved using standard methods such as Fischer-Speier esterification, which involves refluxing the carboxylic acid with the appropriate alcohol and a catalytic amount of a strong acid like sulfuric acid. researchgate.net Modern methods also employ solid acid catalysts, such as those based on zirconium, which offer advantages like reusability and reduced environmental impact. mdpi.com

Table 1: Synthesis of Alkyl Ester Analogs

Target Compound Reagents and Conditions Method
Ethyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate Ethanol (B145695), H₂SO₄ (cat.), Reflux Fischer Esterification of the corresponding carboxylic acid
Propyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate Propanol, H₂SO₄ (cat.), Reflux Fischer Esterification of the corresponding carboxylic acid
Isopropyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate Isopropanol, H₂SO₄ (cat.), Reflux Fischer Esterification of the corresponding carboxylic acid

The ester functional group can be readily converted into other important chemical moieties.

Carboxylic Acid Synthesis: The primary derivative is the corresponding carboxylic acid, 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid, which is typically synthesized via saponification. This involves the hydrolysis of the methyl ester using an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Amide Synthesis: Amides can be prepared either from the parent ester or the intermediate carboxylic acid. Direct amidation of the methyl ester with a primary or secondary amine can be achieved, often requiring heat or catalysis. Niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with various amines under solvent-free conditions. researchgate.net A more traditional route involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an appropriate amine. google.com

Hydrazide Synthesis: Hydrazides are valuable synthetic intermediates, often used in the preparation of various heterocyclic compounds. They can be synthesized by reacting the methyl ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent like methanol (B129727) or ethanol under reflux. ekb.egnih.gov This nucleophilic acyl substitution reaction readily converts the ester to the corresponding benzohydrazide.

Table 2: Synthesis of Carboxylic Acid, Amide, and Hydrazide Derivatives

Derivative Type Target Compound Reagents and Conditions
Carboxylic Acid 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid 1. NaOH (aq), Heat 2. HCl (aq)
Amide 4-[(3-methyl-4-nitrophenoxy)methyl]benzamide From acid: 1. SOCl₂ 2. NH₃
N-substituted Amide N-Alkyl-4-[(3-methyl-4-nitrophenoxy)methyl]benzamide From ester: Alkylamine, Nb₂O₅ (cat.), Heat researchgate.net

Alterations to the Phenoxy-Methyl Linkage

Modifying the ether linkage that connects the two aromatic rings is a strategy to produce structural analogs with different spatial arrangements and physicochemical properties. This generally involves a total synthesis approach rather than a modification of the parent compound.

For example, a thioether analog, Methyl 4-{[ (3-methyl-4-nitrophenyl)thio]methyl}benzoate, could be synthesized via a nucleophilic substitution reaction. This would involve reacting an appropriate thiophenol derivative, such as 3-methyl-4-nitrothiophenol, with a methyl 4-(halomethyl)benzoate (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base.

Similarly, the length of the connecting chain can be altered. An analog with a two-carbon (ethylene) bridge could be synthesized using methyl 4-(2-bromoethyl)benzoate and 3-methyl-4-nitrophenol (B363926). These modifications allow for systematic exploration of the optimal distance and geometry between the two aromatic moieties.

Table 4: List of Compounds Mentioned

Compound Name
3-methyl-4-nitrothiophenol
4-(bromomethyl)benzoate (B8499459)
4-chloro-3-nitrobenzoic acid
4-methoxy-3-nitrobenzoic acid
4-methylamino-3-nitrobenzoic acid
Ethyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate
Methyl 3-amino-4-hydroxybenzoate
Methyl 3-methyl-4-nitrobenzoate
Methyl 4-(2-formylphenoxy)benzoate
Methyl 4-(methylamino)-3-nitrobenzoate
Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate
Methyl 4-methylbenzoate
Methyl 4-nitrobenzoate (B1230335)
Methyl benzoate
N-methyl-4-(methylamino)-3-nitrobenzamide

Synthesis of Ether Homologs and Analogs

The synthesis of ether homologs and analogs of this compound can be conceptually approached through variations of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This method typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org

Homologs: To create homologs with a longer ether chain, one could start with 4-(hydroxymethyl)benzoate and react it with a homologous series of 1-(halomethyl)-3-methyl-4-nitrobenzenes (where the halide is Cl, Br, or I) in the presence of a base. Alternatively, 3-methyl-4-nitrophenol could be deprotonated to its phenoxide and reacted with a series of methyl 4-(halomethyl)benzoates with varying chain lengths between the phenyl ring and the halide.

Analogs: The synthesis of analogs could involve introducing different substituents on either aromatic ring. For instance, using substituted phenols or substituted methyl 4-(bromomethyl)benzoates in a Williamson ether synthesis would yield a variety of analogs. The general reaction involves a deprotonated alcohol (alkoxide) and an organohalide. wikipedia.org The alkoxide can be primary, secondary, or tertiary; however, the alkylating agent is preferably a primary halide to favor the SN2 reaction and avoid elimination side reactions. masterorganicchemistry.comwikipedia.org

A hypothetical reaction scheme for the synthesis of an analog is presented below:

Reactant 1Reactant 2BaseProduct
Substituted Phenol (B47542)Methyl 4-(bromomethyl)benzoateK₂CO₃Substituted Methyl 4-[(phenoxy)methyl]benzoate
3-methyl-4-nitrophenolSubstituted Methyl 4-(bromomethyl)benzoateNaHThis compound Analog

Incorporation of Heteroatoms or Rigid Linkers

The incorporation of heteroatoms or rigid linkers in place of the ether oxygen or the methylene (B1212753) bridge would lead to a diverse range of structural analogs.

Heteroatoms: The ether linkage could be replaced with a thioether (sulfur) linkage. A plausible synthetic route would be the reaction of a sodium salt of 3-methyl-4-nitrothiophenol with methyl 4-(bromomethyl)benzoate. This approach is analogous to the synthesis of poly(aryl thioether)s.

Rigid Linkers: To introduce rigidity, the flexible ether linkage could be replaced with more constrained structures. For example, instead of a simple phenoxy group, a more complex, rigid aromatic system could be coupled. The synthesis of bis-3-chloropiperidines containing rigid aromatic linkers demonstrates the feasibility of incorporating such structures. nih.gov Another approach could involve replacing the methylene bridge with a more rigid unit, such as a carbonyl group, to form a ketone linkage.

A table of potential structural modifications is provided below:

Original MoietyReplacement MoietyResulting Linkage
Ether Oxygen (-O-)Sulfur (-S-)Thioether
Ether Oxygen (-O-)Amine (-NH-)Amine
Methylene Bridge (-CH₂-)Carbonyl (-C=O-)Ketone
Methylene Bridge (-CH₂-)Sulfonyl (-SO₂-)Sulfone

Synthesis of Polymeric Materials Incorporating this compound Units

While there is no specific literature on the polymerization of this compound, its structure contains functionalities that could potentially be modified to create monomers for polymerization.

Monomer Preparation and Polymerization Strategies

To prepare a monomer from this compound, the molecule would need to be functionalized with polymerizable groups. For instance, the ester could be hydrolyzed to a carboxylic acid and then converted to an acid chloride, or the nitro group could be reduced to an amine. These functionalized monomers could then be polymerized through various strategies.

A key challenge in the radical polymerization of monomers containing nitro-aromatic groups is the inhibitory effect of these groups, which can act as radical scavengers. nih.govnih.gov However, nucleophilic aromatic substitution is a viable route for the synthesis of aromatic polymers containing ether groups, often utilizing nitro-containing monomers. researchgate.net

Polycondensation: If a di-functionalized monomer were created (e.g., by introducing a hydroxyl or amino group on one of the rings and converting the ester to a carboxylic acid), it could undergo self-polycondensation. Alternatively, it could be co-polymerized with another di-functional monomer to produce polyesters or polyamides. The synthesis of poly(aryl ether)s via Pd-catalyzed C-O polycondensation is a modern approach that could be applicable. acs.org

Potential Polymerization Strategies:

Monomer TypePolymerization MethodResulting Polymer
Dihydroxy-functionalized analogNucleophilic Aromatic SubstitutionPoly(ether)
Dicarboxylic acid-functionalized analogPolycondensation with a diolPolyester
Diamino-functionalized analogPolycondensation with a diacid chloridePolyamide

Copolymers and Block Copolymers

The incorporation of this compound units into copolymers could be achieved by first creating a monofunctional monomer and then copolymerizing it with other monomers.

Copolymers: For example, if a vinyl group were introduced onto one of the aromatic rings of the parent compound, the resulting monomer could be copolymerized with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) via free-radical polymerization. The synthesis of copolymers of N-(4-Nitro phenyl) maleimide (B117702) with Cinnamic Acid by radical copolymerization illustrates the incorporation of nitro-aromatic units into copolymers. ijert.org The synthesis of copoly(ether sulfone)s with varying percentages of functional units is another relevant example of creating random copolymers. nih.gov

Block Copolymers: The synthesis of block copolymers would likely involve living or controlled polymerization techniques. harth-research-group.orgnih.govfrontiersin.org For instance, a monomer derived from this compound could be functionalized to act as an initiator for a controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the growth of a second block of a different monomer from the initial block containing the target compound's units. The synthesis of block copolymers by combining different living polymerization methods is a well-established strategy. frontiersin.orgfrontiersin.org

A hypothetical approach to block copolymer synthesis is outlined below:

StepDescription
1. Monomer SynthesisFunctionalize this compound with a polymerizable group (e.g., a vinyl or methacrylate group).
2. First Block SynthesisHomopolymerize the functionalized monomer using a controlled polymerization technique (e.g., RAFT).
3. Chain ExtensionUse the resulting polymer as a macro-RAFT agent to polymerize a second monomer (e.g., styrene), forming a diblock copolymer.

Advanced Methodologies for Analysis and Purification of Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Chromatographic Separation Techniques for High Purity Isolation

Chromatography is the cornerstone of modern purification science, enabling the separation of complex mixtures into their individual components. For obtaining Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate in high purity, liquid and supercritical fluid chromatography are the methods of choice.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure substances from complex mixtures on a larger scale than analytical HPLC. The development of a preparative HPLC method for this compound would involve optimizing the stationary phase, mobile phase composition, flow rate, and column loading to achieve maximum resolution and throughput.

Given the compound's structure, a reversed-phase (RP) HPLC method is highly suitable. A C18-bonded silica (B1680970) column would likely be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Method development would begin at an analytical scale to find the optimal conditions before scaling up to a preparative column.

Supercritical Fluid Chromatography (SFC) presents a valuable alternative to preparative HPLC. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" purification technique. The development of an SFC method would involve screening different co-solvents (e.g., methanol, ethanol) and stationary phases to achieve the desired separation.

Table 1: Example Parameters for Preparative HPLC Method Development
ParameterCondition 1 (Scouting)Condition 2 (Optimized)
Stationary PhaseC18, 10 µmC18, 5 µm
Column Dimensions50 x 21.2 mm250 x 50 mm
Mobile PhaseAcetonitrile:Water (Gradient)Acetonitrile:Water (70:30, Isocratic)
Flow Rate20 mL/min100 mL/min
DetectionUV at 254 nmUV at 275 nm
Sample Load10 mg500 mg

The structure of this compound is achiral, meaning it does not have enantiomers and is not optically active. However, the principles of chiral chromatography would be indispensable if a chiral center were introduced into the molecule, or for the analysis of chiral impurities. Chiral separation is crucial in the pharmaceutical industry, as enantiomers of a drug can have vastly different biological activities.

Enantiomeric separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where enantiomers can form transient diastereomeric complexes with different binding energies, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds. The choice of mobile phase, which can be normal-phase, polar organic, or reversed-phase, significantly influences the separation.

Table 2: Common Chiral Stationary Phases for Enantiomeric Separations
CSP Name (Commercial Example)Chiral SelectorTypical Application
Chiralcel OJCellulose tris(4-methylbenzoate)Aromatic compounds, esters
Chiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)Broad range of racemates
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate) (immobilized)Robust separations with a wider range of solvents
Lux Cellulose-2Cellulose tris(3,5-dimethylphenylcarbamate)Separation of various drug enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for assessing the purity of volatile and thermally stable compounds and for identifying trace-level impurities. For this compound, GC-MS can provide both qualitative and quantitative information.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, commonly with a nonpolar stationary phase like dimethylpolysiloxane. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the parent compound and identify unknown impurities by comparing the spectra to libraries or through interpretation. The high sensitivity of GC-MS, especially in Selected Ion Monitoring (SIM) mode, allows for the detection and quantification of impurities at parts-per-million (ppm) levels.

Table 3: Typical GC-MS Parameters and Expected Fragments
ParameterValue/Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Polysiloxane
Carrier GasHelium, constant flow 1.0 mL/min
Oven Program100°C (1 min), ramp at 20°C/min to 300°C, hold for 10 min
Ionization ModeElectron Impact (EI), 70 eV
Mass AnalyzerQuadrupole
Expected Molecular Ion (M+)m/z 301
Key Expected Fragmentsm/z 151 (C8H7O2, methyl benzoate (B1203000) fragment), m/z 152 (C7H6NO3, nitrophenoxy fragment)

Quantitative Analytical Methods

Accurate determination of the concentration of a compound is critical. Spectrophotometric and titrimetric methods offer reliable approaches for the quantification of this compound.

UV-Visible spectrophotometry is a straightforward and widely used technique for quantifying compounds that absorb light in the UV-Vis range. The presence of multiple chromophores (two benzene (B151609) rings and a nitro group) in this compound makes it an excellent candidate for this method. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Method development involves scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol or ethanol) to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example Calibration Data for Spectrophotometric Analysis
Standard Concentration (mg/L)Absorbance at λmax
2.00.152
4.00.305
6.00.455
8.00.601
10.00.753

Titrimetric, or volumetric, analysis provides a classic and highly accurate means of quantification. For this compound, two primary titrimetric strategies could be employed.

The first approach involves the saponification of the ester functional group. This is a back-titration method where the compound is heated with a known excess of a strong base, such as sodium hydroxide (B78521), to hydrolyze the ester into sodium benzoate and the corresponding alcohol. The unreacted base is then titrated with a standardized acid. The amount of base consumed in the saponification reaction is calculated and used to determine the quantity of the original ester. This is a standard method for determining the purity of esters.

A second potential method involves the quantitative reduction of the nitro group. The nitro group can be reduced to a primary amine using a reducing agent like tin(II) chloride in an acidic medium. The resulting aromatic amine can then be quantified by diazotization titration, where it is titrated with a standard solution of sodium nitrite (B80452) at low temperature.

Table 5: Outline of Saponification Titration for Purity Assay
StepProcedure
1. Sample PreparationAccurately weigh a sample of the compound.
2. SaponificationAdd a precise volume of standardized ethanolic potassium hydroxide solution and reflux for a set time (e.g., 1 hour).
3. Blank PreparationPrepare a blank by refluxing the same volume of potassium hydroxide solution without the sample.
4. TitrationTitrate the excess potassium hydroxide in both the sample and blank solutions with standardized hydrochloric acid using phenolphthalein (B1677637) as an indicator.
5. CalculationCalculate the percentage purity based on the difference in the volume of acid used for the blank and the sample.

Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate As a Key Building Block in Complex Chemical Synthesis

Strategic Use as a Synthetic Intermediate for Advanced Organic Molecules

The structural features of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate make it an ideal starting point for the construction of advanced organic molecules. The compound possesses distinct reactive sites that can be addressed sequentially. The nitro group can be reduced to an amine, which can then be diazotized or acylated. The methyl ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol. This multifunctionality allows chemists to introduce a variety of other molecular fragments, building up complexity from a stable and accessible core structure.

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. The defined geometry and potential for intermolecular interactions make this compound a promising precursor for such systems. The presence of aromatic rings facilitates π-π stacking, a key interaction in the formation of columnar or layered structures.

Furthermore, the nitro group and the ester's carbonyl oxygen can act as hydrogen bond acceptors. After modification, for instance by hydrolyzing the ester to a carboxylic acid and reducing the nitro group to an amine, the resulting molecule would possess both hydrogen bond donors (-COOH, -NH2) and acceptors, enabling the formation of intricate and stable hydrogen-bonded networks. The controlled self-assembly of such molecules can lead to the formation of materials like gels, liquid crystals, or porous organic frameworks. The specific substitution pattern of the aromatic rings dictates the directionality of these interactions, allowing for the rational design of complex supramolecular architectures. nih.govresearchgate.netmpg.denorthwestern.edunih.gov

The development of new catalysts often hinges on the design of sophisticated organic ligands that can coordinate to a metal center and fine-tune its reactivity. This compound can be readily converted into a variety of multidentate ligands. researchgate.netwisdomlib.orgmdpi.comnih.govnih.gov

A common strategy involves the chemical modification of the terminal functional groups. For example, reduction of the nitro group to an amine provides a coordination site. This new amino group can be further functionalized, for instance, through condensation with aldehydes to form Schiff base ligands or by reaction with pyridine-containing groups to create pincer-type ligands. wisdomlib.orgnih.gov On the other end of the molecule, the methyl ester can be hydrolyzed to a carboxylic acid, which can also serve as a coordinating group, or converted into other functionalities. The rigid spacer between these two ends ensures a well-defined geometry, which is crucial for creating a specific coordination environment around a metal catalyst.

Table 1: Potential Ligand Modifications

Initial Functional Group Modification Reaction Resulting Coordinating Group Potential Ligand Type
Nitro (-NO₂) Reduction Amine (-NH₂) Schiff Base, Amide, Pincer
Methyl Ester (-COOCH₃) Hydrolysis Carboxylic Acid (-COOH) Carboxylate Ligand
Methyl Ester (-COOCH₃) Amination Amide (-CONH-R) Amide-based Ligand

Molecules with extended π-systems and electron-donating or electron-withdrawing groups often exhibit interesting photophysical or electrochemical properties. The structure of this compound contains a nitroaromatic system, which is a well-known electron-accepting moiety. This makes it a valuable building block for push-pull systems, where it can be coupled with an electron-donating group to create molecules with significant charge-transfer character.

Such compounds are often of interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as components in dye-sensitized solar cells. The synthetic accessibility of the compound allows for systematic tuning of its electronic properties by modifying the substituents on the aromatic rings or by extending the conjugation of the molecular framework.

Convergent and Divergent Synthetic Routes Employing the Compound

The strategic placement of functional groups in this compound allows for its use in both convergent and divergent synthetic plans.

In a convergent synthesis , complex fragments of a target molecule are prepared separately and then joined together at a late stage. The synthesis of the title compound itself is a prime example of a convergent approach, typically achieved via a Williamson ether synthesis between two key precursors: Methyl 4-(bromomethyl)benzoate (B8499459) and 3-methyl-4-nitrophenol (B363926). This intermediate can then be further elaborated and coupled with other complex fragments to build a larger target molecule.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, one can selectively manipulate the nitro and ester groups to create a variety of derivatives. For example, keeping the ester intact while reducing the nitro group leads to one class of compounds, whereas hydrolyzing the ester while keeping the nitro group unchanged leads to another. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry or materials science.

Table 2: Example of a Divergent Synthesis Scheme

Starting Material Reagent/Condition 1 Product 1 Reagent/Condition 2 Product 2

Retrosynthetic Analysis Incorporating this compound

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule. A disconnection is made at a strategic bond, leading to simpler precursors, or synthons. This compound often appears as a key intermediate in the retrosynthesis of complex molecules containing a diaryl ether methylene (B1212753) linkage.

Consider a hypothetical target molecule such as a complex ligand for a transition metal catalyst. A retrosynthetic analysis might identify a key C-O ether bond. Disconnecting this bond (a retrosynthetic step denoted by =>) would lead back to two simpler fragments. If the target molecule contains the specific substituted aromatic patterns of the title compound, the retrosynthesis would logically lead to this compound or its constituent parts.

Example Retrosynthesis:

Target Molecule: A complex amide-linked dimer.

Step 1 (Amide Disconnection): The retrosynthesis begins by disconnecting the amide bond, leading to a carboxylic acid and an amine.

Step 2 (Functional Group Interconversion): The amine on one fragment is traced back to a nitro group via reduction. This reveals an intermediate that strongly resembles the title compound.

Step 3 (Ether Disconnection): The C-O-C ether bond is disconnected. This leads to two key building blocks: Methyl 4-(bromomethyl)benzoate and 3-methyl-4-nitrophenol, the precursors for the key intermediate.

Future Directions and Emerging Research Avenues for Methyl 4 3 Methyl 4 Nitrophenoxy Methyl Benzoate

Computational Design of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate Analogs with Tuned ReactivityNo computational studies on the design of analogs for this compound could be located.

Given the absence of specific data, any attempt to write the requested article would fall outside the bounds of factual reporting and would not meet the required standards of scientific accuracy.

Q & A

Q. Q1: What are the established synthetic routes for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification. A validated approach involves reacting methyl 4-(bromomethyl)benzoate with 3-methyl-4-nitrophenol in the presence of K₂CO₃ and KI in acetonitrile at 70°C for ~5 hours . Optimization requires monitoring reaction progress via TLC or HPLC. Adjusting the molar ratio of reactants (e.g., 1:1.2 for phenol:benzyl bromide derivatives) and solvent polarity can enhance yield. Post-synthesis purification typically employs flash column chromatography with chloroform or chloroform/ethyl acetate gradients to isolate the product from unreacted starting materials or byproducts like methyl 4-(hydroxymethyl)benzoate .

Structural Characterization

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methyl ester group at δ ~3.8 ppm and nitro group deshielding effects on aromatic protons .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are used to resolve crystal structures, especially when polymorphs or stereochemical ambiguities arise. Data collection at low temperatures (100 K) improves resolution .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₅NO₅, theoretical 301.09 g/mol) and detects impurities like methyl 4-(3-oxopropyl)benzoate .

Advanced Data Contradictions

Q. Q3: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. For example:

  • Melting Point Variability: If literature reports mp = 191–194°C but experimental data show 185–188°C, differential scanning calorimetry (DSC) can identify polymorphs. Recrystallization from ethanol/water (9:1) may yield a more stable form .
  • Spectral Shifts: Compare NMR data across solvents (e.g., DMSO vs. CDCl₃). For instance, ester carbonyl peaks in DMSO-d₆ may appear downfield (~168 ppm) due to hydrogen bonding .

Reaction Byproducts and Side Products

Q. Q4: What are common byproducts during synthesis, and how are they identified?

Methodological Answer: Key byproducts include:

  • Methyl 4-(hydroxymethyl)benzoate: Forms if the bromomethyl group undergoes hydrolysis. Detected via LC-MS (m/z = 180.06) or IR (broad -OH stretch at 3200–3600 cm⁻¹) .
  • 3-Methyl-4-nitrophenol dimerization: Occurs under excess base (K₂CO₃). GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) separates dimers (retention time ~12 min vs. 8 min for monomer) .

Computational Modeling

Q. Q5: How can computational methods predict the reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the nitro group (LUMO = -1.8 eV) is prone to reduction .
  • Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., enzymes). The ester moiety may bind to hydrophobic pockets, while the nitro group participates in π-π stacking .

Applications in Material Science

Q. Q6: What advanced applications does this compound have in polymer or coordination chemistry?

Methodological Answer:

  • Polymer Precursor: The nitro group can be reduced to an amine (-NH₂) for incorporation into polyamides or polyimides. Catalytic hydrogenation (H₂/Pd-C, 50 psi, 24 h) is a standard method .
  • Metal-Organic Frameworks (MOFs): The benzoate group coordinates with transition metals (e.g., Cu²⁺). Solvothermal synthesis in DMF at 120°C for 72 h yields porous structures with BET surface areas >500 m²/g .

Biological Activity Profiling

Q. Q7: How is this compound screened for potential bioactivity, and what are key considerations in assay design?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values <10 µM suggest strong inhibition .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa). Dose-response curves (0.1–100 µM) are analyzed with GraphPad Prism. Note: Solubility in DMSO must be confirmed (e.g., >10 mM) .

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Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.